2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Description
This compound belongs to the thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and an oxo (C=O) group at position 2. Thiazolidinones are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, with structural variations significantly influencing their pharmacological profiles .
Properties
IUPAC Name |
2-[2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJNSKWHSGTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid involves several steps. One reported method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This method highlights the importance of precise reaction conditions, such as temperature control and the use of specific reagents, to achieve the desired product.
Chemical Reactions Analysis
2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, ammonia gas, and other specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chlorosulfonic acid and ammonia gas results in the formation of a sulfonamide-substituted product .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential anti-inflammatory and COX-2 inhibitory activities . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and thiazolidinone ring play crucial roles in its binding affinity and selectivity. The compound’s ability to inhibit COX-2 enzyme activity is of particular interest, as this enzyme is involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of the target compound with structurally related derivatives:
Pharmacological and Physicochemical Comparisons
- Bioactivity : The trifluoromethyl-substituted analogue (469.45 g/mol) exhibits superior antimicrobial activity compared to the target compound, attributed to the electron-withdrawing CF₃ group enhancing electrophilic interactions . In contrast, the ethyl ester derivative (341.40 g/mol) shows reduced in vitro potency but improved cellular uptake due to esterase-mediated hydrolysis .
- Solubility: The carboxymethoxy derivative (412.42 g/mol) demonstrates enhanced aqueous solubility (logSw ≈-2.9 vs. -3.5 for the target compound), making it preferable for intravenous formulations .
- Synthetic Accessibility: The target compound’s synthesis involves a thia-Michael addition, similar to methods used for 3-(4-chlorophenyl)-4-oxo-thiazolidinone derivatives . However, analogues with extended aromatic systems (e.g., pyrazole rings in the 479.6 g/mol rhodanine derivative) require multi-step heterocyclic coupling, increasing synthetic complexity .
Key Research Findings
- Structural Stability: X-ray crystallography of a methanol-solvated thiazolidinone derivative confirmed the E-configuration’s stability, critical for maintaining π-π stacking interactions in biological targets .
- Computational Modeling : Molecular docking studies indicate that the trifluoromethyl group in the 469.45 g/mol analogue improves binding affinity to bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for the target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
